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Abstract
This technical guide provides a detailed overview of the chemical and physical properties of

Azepan-4-one (also known as hexahydro-4H-azepin-4-one), a seven-membered heterocyclic

ketone. The azepane scaffold is a significant structural motif in medicinal chemistry, and

Azepan-4-one serves as a key intermediate in the synthesis of various pharmaceutical

compounds. This document compiles available data on its properties, outlines plausible

experimental protocols for its synthesis and characterization, and presents this information in a

clear and accessible format for researchers and professionals in drug development. While

extensive experimental data for the parent compound is not readily available in the public

domain, this guide leverages data from its hydrochloride salt and related N-substituted analogs,

alongside computational predictions, to provide a thorough profile.

Chemical and Physical Properties
Azepan-4-one is a cyclic ketone and a secondary amine, making it a versatile building block in

organic synthesis. The majority of readily available experimental data pertains to its

hydrochloride salt, which is a more stable and commonly supplied form.

Identifiers and General Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b024970?utm_src=pdf-interest
https://www.benchchem.com/product/b024970?utm_src=pdf-body
https://www.benchchem.com/product/b024970?utm_src=pdf-body
https://www.benchchem.com/product/b024970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the key identifiers for Azepan-4-one and its hydrochloride salt is presented

below.

Property Azepan-4-one
Azepan-4-one
Hydrochloride

IUPAC Name azepan-4-one[1] azepan-4-one;hydrochloride[2]

Synonyms

Hexahydro-4H-azepin-4-one,

4-Azepanone, 4-

Oxohomopiperidine

Perhydroazepin-4-one

hydrochloride, Hexahydro-4H-

azepin-4-one HCl

CAS Number 105416-56-6[1] 50492-22-3[2]

Molecular Formula C₆H₁₁NO[1] C₆H₁₂ClNO[2]

Molecular Weight 113.16 g/mol [1] 149.62 g/mol [2]

Tabulated Physical Properties
The following table summarizes the known and predicted physical properties of Azepan-4-one
and its hydrochloride salt. It is important to note that some of the data for the free base are

computational predictions and should be verified experimentally.

Property
Value (Azepan-4-
one)

Value (Azepan-4-
one Hydrochloride)

Notes

Melting Point Not available 179 °C Experimental value.

Boiling Point
198.4 ± 23.0 °C at 760

mmHg
Not applicable Predicted value.

Density 1.0 ± 0.1 g/cm³ Not available Predicted value.

Flash Point 91.7 ± 22.8 °C >110 °C Predicted value.

Solubility
Soluble in water and

polar organic solvents.
Soluble in water.

Predicted based on

structure.

pKa Not available Not available

LogP -0.35 Not available Predicted value.
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Synthesis and Purification
While a definitive, detailed experimental protocol for the synthesis of the parent Azepan-4-one
is not widely published, several strategies for the preparation of azepan-4-one derivatives are

described in the literature. A plausible and commonly employed method is the reductive

aminocyclization of a suitable dialdehyde precursor.

Plausible Synthesis Route: Reductive Aminocyclization
This method involves the ozonolysis of a protected cyclohexenone to a dialdehyde, followed by

cyclization with an amine source and subsequent reduction.

Reaction Scheme:

General Experimental Protocol for Synthesis
The following is a generalized protocol based on similar syntheses of N-substituted hexahydro-

4H-azepin-4-ones.

Materials:

2-Cyclohexen-1-one

Ethylene glycol

p-Toluenesulfonic acid (p-TsOH)

Toluene

Methanol

Ozone source

Triethyl phosphite or other reducing agent

Ammonium chloride (NH₄Cl)

Sodium cyanoborohydride (NaBH₃CN)
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Acetonitrile

Phosphate buffer

Hydrochloric acid (HCl)

Standard laboratory glassware and purification apparatus

Procedure:

Protection of the Ketone: 2-Cyclohexen-1-one is refluxed with ethylene glycol and a catalytic

amount of p-TsOH in toluene with a Dean-Stark apparatus to form the corresponding ketal.

Ozonolysis: The protected cyclohexene is dissolved in methanol and cooled to -78 °C.

Ozone is bubbled through the solution until a blue color persists. The excess ozone is then

removed, and a reducing agent (e.g., triethyl phosphite) is added to work up the ozonide,

yielding the dialdehyde.

Reductive Aminocyclization: The crude dialdehyde is dissolved in acetonitrile, and

ammonium chloride and a phosphate buffer are added. Sodium cyanoborohydride is then

added portion-wise. The reaction is stirred until completion, leading to the formation of the

protected azepane ring.

Deprotection: The ketal protecting group is removed by treatment with aqueous hydrochloric

acid to yield Azepan-4-one hydrochloride. The free base can be obtained by neutralization.

Purification
Purification of Azepan-4-one can be achieved through several methods, depending on the

purity of the crude product and the nature of the impurities.

Distillation: For the free base, which is expected to be a liquid or low-melting solid, vacuum

distillation can be an effective purification method.

Recrystallization: The hydrochloride salt is a solid and can be purified by recrystallization

from a suitable solvent system, such as ethanol/ether.
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Column Chromatography: For removal of closely related impurities, silica gel column

chromatography can be employed. A polar eluent system, such as

dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (for

the free base), would likely be effective.

Spectroscopic and Chromatographic
Characterization
Characterization of the synthesized Azepan-4-one is crucial to confirm its structure and purity.

The following are the expected spectroscopic and chromatographic properties and general

protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

δ ~3.0-3.5 ppm (m, 4H): Protons on the carbons alpha to the nitrogen (C2-H₂ and C7-H₂).

δ ~2.5-2.8 ppm (m, 4H): Protons on the carbons alpha to the carbonyl group (C3-H₂ and C5-

H₂).

δ ~1.8-2.2 ppm (m, 1H): NH proton, which may be broad and its chemical shift can be

concentration-dependent. This signal will exchange with D₂O.

δ ~1.5-1.9 ppm (m, 2H): Protons on the C6 carbon.

Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):

δ ~208-212 ppm: Carbonyl carbon (C4).

δ ~45-50 ppm: Carbons alpha to the nitrogen (C2 and C7).

δ ~40-45 ppm: Carbons alpha to the carbonyl group (C3 and C5).

δ ~25-30 ppm: C6 carbon.

General NMR Experimental Protocol:
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Prepare a solution of Azepan-4-one (or its hydrochloride salt) in a suitable deuterated

solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on

expected values and coupling patterns.

Infrared (IR) Spectroscopy
Expected IR Absorption Bands (neat):

~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

~2850-2950 cm⁻¹: C-H stretching of the aliphatic CH₂ groups.

~1710 cm⁻¹ (strong): C=O stretching of the ketone.

~1400-1500 cm⁻¹: C-H bending vibrations.

~1100-1200 cm⁻¹: C-N stretching vibration.

General FT-IR Experimental Protocol (ATR):

Ensure the ATR crystal of the FT-IR spectrometer is clean.

Record a background spectrum.

Place a small amount of the neat Azepan-4-one sample onto the ATR crystal.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Clean the ATR crystal after the measurement.
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Mass Spectrometry (MS)
Expected Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): m/z = 113.

Major Fragmentation Peaks: Fragmentation is likely to occur alpha to the carbonyl group and

the nitrogen atom, leading to characteristic fragment ions.

General GC-MS Experimental Protocol:

Prepare a dilute solution of Azepan-4-one in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

The GC will separate the components of the sample, and the MS will record the mass

spectrum of the eluting Azepan-4-one.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragmentation patterns.

Safety and Handling
The hydrochloride salt of Azepan-4-one is classified under the Globally Harmonized System

(GHS) with the following hazard statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H318: Causes serious eye damage.[2]

H332: Harmful if inhaled.[2]

H335: May cause respiratory irritation.[2]

Recommended Precautionary Measures:
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Use only in a well-ventilated area.

Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash skin thoroughly after handling.

Do not eat, drink, or smoke when using this product.
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General Experimental Workflow for Characterization

Figure 2: General Workflow for Azepan-4-one Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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